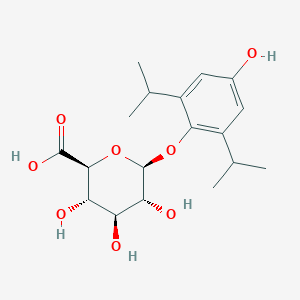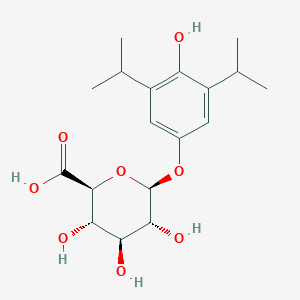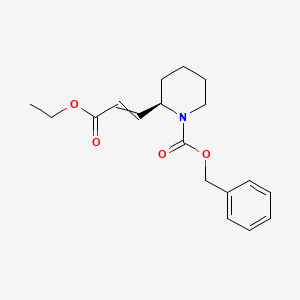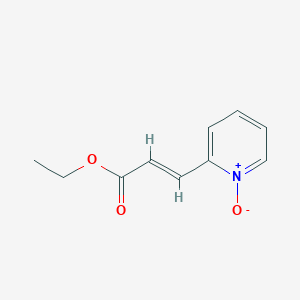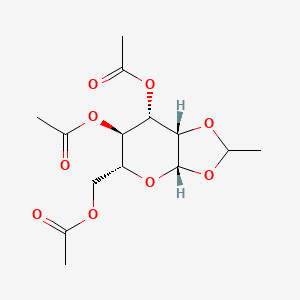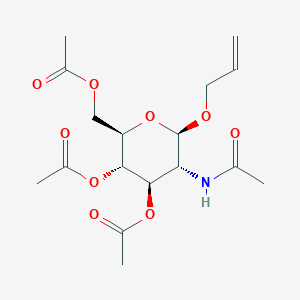![molecular formula C16H17ClNO6P B1140769 p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate CAS No. 594854-55-4](/img/structure/B1140769.png)
p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate is a complex organic compound with the molecular formula C16H17ClNO6P. This compound is known for its unique structure, which includes a benzene ring substituted with a phosphonate group and a 5-chloro-2-methoxybenzoyl moiety. It is primarily used in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate typically involves multiple steps. One common method starts with the methylation of 5-chlorosalicylic acid to form methyl 5-chloro-2-methoxybenzoate. This intermediate is then subjected to aminolysis with phenethylamine to produce N-phenethyl-5-chloro-2-methoxybenzamide. The final step involves the reaction of this intermediate with a phosphonate reagent under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of commercially available starting materials and optimized reaction conditions to ensure high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
相似化合物的比较
Similar Compounds
Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate: This compound shares a similar structure but includes a sulfonylcarbamate group instead of a phosphonate group.
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Another related compound with a sulfamoylphenyl group.
Uniqueness
p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate is unique due to its phosphonate group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in research applications where specific interactions with biological molecules are required.
属性
CAS 编号 |
594854-55-4 |
|---|---|
分子式 |
C16H17ClNO6P |
分子量 |
385.73 g/mol |
IUPAC 名称 |
[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C16H17ClNO6P/c1-23-15-7-4-12(17)10-14(15)16(19)18-9-8-11-2-5-13(6-3-11)24-25(20,21)22/h2-7,10H,8-9H2,1H3,(H,18,19)(H2,20,21,22) |
InChI 键 |
RHSICLBXTJYWMY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)P(=O)([O-])[O-] |
规范 SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)OP(=O)(O)O |
同义词 |
5-Chloro-2-methoxy-N-[2-[4-(phosphonooxy)phenyl]ethyl]benzamide; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



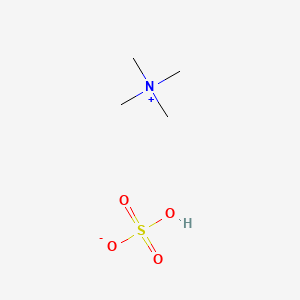
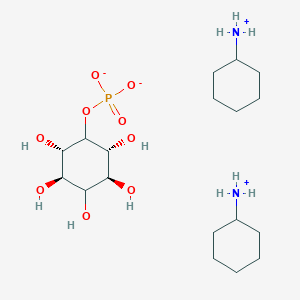
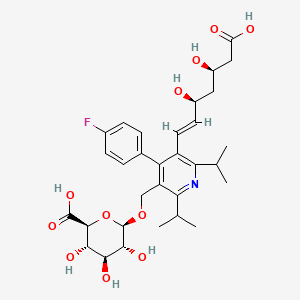
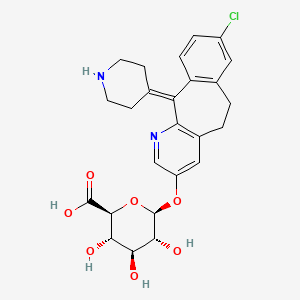
![3,4,5-Trihydroxy-6-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]oxane-2-carboxylic acid](/img/structure/B1140695.png)
